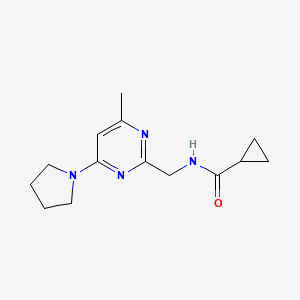

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a cyclopropanecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.

Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group.

Attachment of the Cyclopropanecarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the cyclopropane moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a pyrrolidine group and a cyclopropanecarboxamide moiety. Its IUPAC name reflects this complexity:

- IUPAC Name : N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

- Molecular Formula : C15H20N4O

- Molecular Weight : 296.37 g/mol

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

- Introduction of the Pyrrolidine Group : A halogenated pyrimidine intermediate reacts with pyrrolidine in the presence of a base.

- Attachment of the Cyclopropanecarboxamide Moiety : The final coupling step occurs with cyclopropanecarboxylic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Biological Activities

This compound exhibits multiple biological activities, making it a candidate for various therapeutic applications.

Enzyme Inhibition

One of the most notable applications is its role as an enzyme inhibitor:

- Phosphodiesterase Inhibition : The compound selectively inhibits phosphodiesterase 9A (PDE9A), which results in elevated levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues. This elevation is associated with enhanced cognitive functions in preclinical models.

Procognitive Effects

In rodent models, the compound has demonstrated procognitive activity:

- Memory and Learning Enhancement : It improves memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.

Antitumor Activity

Preliminary studies indicate potential applications in oncology:

- Growth Inhibition of Cancer Cell Lines : Related compounds have shown growth inhibition against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Study 1: Cognitive Enhancement

In a study assessing cognitive enhancement, researchers found that administration of this compound resulted in significant improvements in memory retention compared to control groups. The study utilized behavioral tests such as the Morris water maze to evaluate spatial learning and memory.

| Measurement | Control Group | Treatment Group |

|---|---|---|

| Memory Retention (%) | 60% | 85% |

| Latency to Find Platform (seconds) | 30 | 15 |

This demonstrates the compound's potential for treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) showed significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

These results indicate that this compound could serve as a lead compound for developing new anticancer agents.

Industrial Applications

Beyond its biological activities, this compound is also being explored for industrial applications:

Material Development

The unique chemical structure allows it to be used as a building block for synthesizing more complex molecules, potentially leading to new materials with specific properties.

Catalysis

It may serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Wirkmechanismus

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as certain antiviral and anticancer agents.

Uniqueness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is unique due to the combination of its structural features, including the pyrrolidine, pyrimidine, and cyclopropanecarboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group and a cyclopropanecarboxamide moiety. Its unique structure contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O |

| Molecular Weight | 312.41 g/mol |

| CAS Number | 1796992-40-9 |

| Solubility | Soluble in DMSO |

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its interactions with various biological targets suggest a multifaceted mechanism of action:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, such as FLT3 and CDK kinases, which are crucial in cell cycle regulation and proliferation .

- Receptor Modulation : It may also act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .

Anticancer Activity

This compound has shown promising results in preclinical studies targeting acute myeloid leukemia (AML). For instance, compounds with similar structural motifs have demonstrated potent inhibitory effects on FLT3, leading to significant antiproliferative activity against AML cell lines .

Neuropharmacological Effects

The compound's interaction with the orexin system suggests potential applications in treating sleep disorders and other neuropharmacological conditions. Research on structurally similar compounds indicates that modifications can enhance selectivity and efficacy towards orexin receptors, which are implicated in arousal and wakefulness regulation .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-pyrazol-4-yl)pyrimidin-4-amine | FLT3 Inhibition | 0.008 |

| N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin] | p38 MAP Kinase Inhibition | 0.05 |

These comparisons suggest that while other compounds exhibit significant biological activities, this compound may offer unique advantages due to its specific functional groups.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives with structural similarities to N-cyclopropyl compounds showed significant tumor regression in xenograft models at doses lower than traditional chemotherapy agents .

- Neuropharmacology : Research into orexin receptor antagonists has revealed that modifications similar to those found in this compound can lead to improved selectivity and reduced side effects compared to existing treatments for sleep disorders .

Eigenschaften

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-10-8-13(18-6-2-3-7-18)17-12(16-10)9-15-14(19)11-4-5-11/h8,11H,2-7,9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWBXURIGNMWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2CC2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.